molecular formula C11H14ClNOS B12101610 N-(5-chloro-2-methoxyphenyl)thiolan-3-amine

N-(5-chloro-2-methoxyphenyl)thiolan-3-amine

Cat. No.: B12101610
M. Wt: 243.75 g/mol
InChI Key: WBBUPELZVPGYGN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)thiolan-3-amine is a substituted aromatic amine featuring a thiolan (tetrahydrothiophene) ring linked to a 5-chloro-2-methoxyphenyl group. Its molecular formula is C₁₁H₁₄ClNOS, with a molecular weight of 255.75 g/mol.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(12)6-10(11)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

WBBUPELZVPGYGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2CCSC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine typically involves the following steps:

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)thiolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with N-(5-chloro-2-methoxyphenyl)thiolan-3-amine, differing in substituent positions, ring systems, or functional groups:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
N-(3-Chloro-4-Fluorophenyl)Thiolan-3-Amine Chloro and fluoro substituents at positions 3 and 4 on phenyl ring C₁₁H₁₂ClFNS 243.73
N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine Methoxy at position 2, methyl at position 5 on phenyl ring C₁₂H₁₇NOS 223.33
6-Chloro-N-(2-Methoxyphenyl)Pyridazin-3-Amine Pyridazine ring instead of thiolan; chloro at position 6 C₁₁H₁₀ClN₃O 247.67
N-(5-Chloro-2-Methoxybenzyl)-N-(4-Methoxyphenyl)Amine Dual methoxy groups; benzyl linkage C₁₅H₁₆ClNO₂ 277.75
Key Observations:

Substituent Position and Electronic Effects :

  • The 5-chloro-2-methoxy substitution in the target compound creates a para-chloro and ortho-methoxy arrangement, enhancing both lipophilicity (via Cl) and solubility (via OCH₃). In contrast, N-(3-chloro-4-fluorophenyl)thiolan-3-amine introduces stronger electron-withdrawing effects (Cl and F), likely reducing basicity compared to the target compound.
  • N-(2-methoxy-5-methylphenyl)thiolan-3-amine replaces chloro with a methyl group, increasing steric bulk but decreasing electronegativity.

The crystal structure of this compound (R factor = 0.039) confirms stable planar conformation, which contrasts with the flexible thiolan ring in the target compound .

Biological Implications :

  • While direct activity data for the target compound are unavailable, analogs like N-(5-chloro-2-methoxyphenyl)methylthioureas exhibit anticancer activity in preliminary studies, suggesting that the 5-chloro-2-methoxyphenyl moiety may play a role in targeting specific enzymes or receptors .

Physicochemical Properties (Inferred)

Property This compound N-(3-Chloro-4-Fluorophenyl)Thiolan-3-Amine 6-Chloro-N-(2-Methoxyphenyl)Pyridazin-3-Amine
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (higher due to fluorine) ~2.2 (lower due to pyridazine polarity)
Solubility Moderate in DMSO, low in water Low in aqueous solvents Higher in polar solvents (pyridazine ring)
Hydrogen Bond Acceptors 2 (S, OCH₃) 2 (S, F) 3 (N, N, OCH₃)

Biological Activity

N-(5-chloro-2-methoxyphenyl)thiolan-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a unique structural arrangement that includes a thiolane ring and a chlorinated methoxy-substituted phenyl group. This combination not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds.

Molecular Formula

  • Molecular Formula : C₉H₁₃ClN₁OS

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound can bind effectively to specific enzymes or receptors, thereby modulating their activity. The presence of the methoxy group enhances lipophilicity, facilitating interactions with lipid membranes and potentially influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Initial findings suggest that it possesses significant antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
  • Anticancer Potential : Studies have indicated its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are summaries of key findings:

StudyFindings
Study 1 Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 2 Evaluated anticancer properties in vitro, demonstrating significant cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis.
Study 3 Explored enzyme interaction profiles, revealing potential inhibition of key metabolic enzymes, suggesting implications for drug metabolism and pharmacokinetics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)thiolan-3-amineSimilar thiolane structure; lacks chlorine substituentModerate antimicrobial activity
N-(5-bromo-2-methoxyphenyl)thiolan-3-amineBrominated variant affecting reactivityReduced potency compared to chlorinated variant
2-MethoxyphenethylamineLacks thiolane ring; shares methoxy groupLimited biological activity compared to thiolane derivatives

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